molecular formula C9H10FNO2 B2694221 (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid CAS No. 2248175-62-2

(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid

Cat. No.: B2694221
CAS No.: 2248175-62-2
M. Wt: 183.182
InChI Key: VYILBADWIQIDAW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid: is an organic compound featuring a fluorinated pyridine ring. The presence of the fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.

Scientific Research Applications

Chemistry: (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: The compound is investigated for its potential biological activities, including its use as a precursor in the synthesis of pharmaceuticals. Fluorinated pyridines are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its incorporation into various products can improve their performance and stability .

Mechanism of Action

The mechanism of action of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine

Uniqueness: (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern and stereochemistry. The presence of the fluorine atom at the 5-position of the pyridine ring and the (2S) configuration of the propanoic acid moiety confer distinct chemical and biological properties compared to other fluoropyridines .

Properties

IUPAC Name

(2S)-3-(5-fluoropyridin-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(9(12)13)2-7-3-8(10)5-11-4-7/h3-6H,2H2,1H3,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYILBADWIQIDAW-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CN=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CN=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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